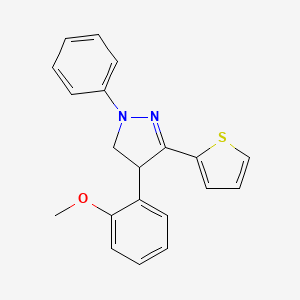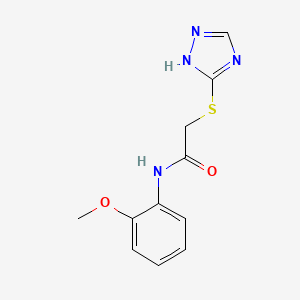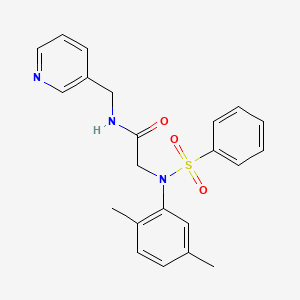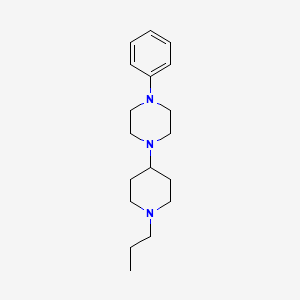
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a pyrazoline derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory activity, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to exhibit antitumor activity, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential area of investigation is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animal models, making it a useful tool for investigating the underlying mechanisms of the disease. Another area of investigation is the development of new drugs based on the structure of this compound. Its various biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Métodos De Síntesis
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be synthesized using a variety of methods, including the condensation of 2-acetylthiophene and 2-methoxybenzaldehyde with hydrazine hydrate. The resulting product is then subjected to cyclization with acetic acid to form this compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and solvent-free conditions.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-23-18-11-6-5-10-16(18)17-14-22(15-8-3-2-4-9-15)21-20(17)19-12-7-13-24-19/h2-13,17H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQHVZUOQDOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5191369.png)
![propyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5191377.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-iodo-6-methoxyphenyl acetate](/img/structure/B5191381.png)

![6-methyl-5-[(3-methylphenyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5191400.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5191402.png)
![5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191409.png)
![2-[2-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]acetamide](/img/structure/B5191418.png)


![2-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5191456.png)
![2-(benzyl{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5191467.png)
![2-{3-[3-(2,6-dimethyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5191473.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191480.png)